cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
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Description
“Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . The compound also includes a 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H) group .
Molecular Structure Analysis
The cyclopropyl group in the compound is derived from cyclopropane and is typically produced in a cyclopropanation reaction . Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained .
Scientific Research Applications
Mechanism-Based Inhibition
Cyclopropyl-derived compounds have been studied for their role as mechanism-based inhibitors, particularly in the context of enzyme activity. For instance, cyclopropanol-inactivated methanol dehydrogenase (MDH) extraction led to the discovery of compounds that suggest a mechanism consisting of concerted proton abstraction and rearrangement, highlighting the cyclopropane derivatives' role as specific inhibitors for quinoprotein alcohol dehydrogenases (Frank et al., 1989).
Novel Synthetic Routes
Research has demonstrated the synthesis of novel tricyclic pyrrolizidinone carboxylic acids, mimicking carbapenems and carbapenams using an intramolecular cyclopropanation. This synthesis route underscores the potential of cyclopropyl compounds in developing antibacterial agents, although the specific compounds in this case showed no activity against a panel of bacterial strains (Hanessian et al., 2002).
Anti-mycobacterial Agents
An efficient, high-yield synthesis of phenyl cyclopropyl methanones showcased their potential as anti-mycobacterial agents. This synthesis involved the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, leading to compounds with significant activity against M. tuberculosis H37Rv and even multidrug-resistant strains, highlighting the cyclopropyl group's importance in medicinal chemistry (Dwivedi et al., 2005).
Exploration of Chemical Reactions
The study of cyclopropyl methanols and their reaction with sulfonamides under gold- and silver-catalyzed conditions revealed an efficient route to pyrrolidines. This process involves tandem amination/ring expansion, showcasing the cyclopropyl group's versatility in facilitating novel organic transformations (Rao & Chan, 2008).
properties
IUPAC Name |
cyclopropyl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-11(13)4-3-8-5-14(6-9(8)11)10(15)7-1-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHMCCNODOCHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CCC(C3C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone |
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